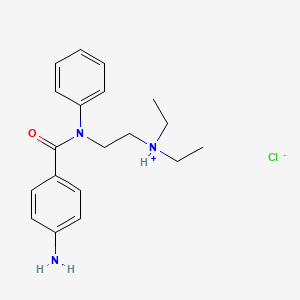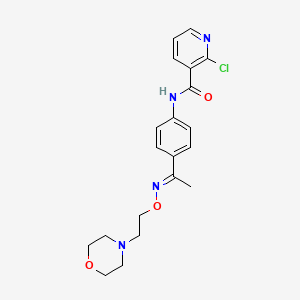
1,12-Dodecanediaminium, N,N'-bis((4-chlorophenyl)methyl)-N,N,N',N'-tetramethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Méthodes De Préparation
The synthesis of 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide typically involves the reaction of 1,12-dodecanediamine with 4-chlorobenzyl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often include an organic solvent like dichloromethane and a base such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the replacement of the chlorophenyl groups with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and surfactants due to its surface-active properties.
Mécanisme D'action
The mechanism by which 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into the membrane and destabilize it.
Comparaison Avec Des Composés Similaires
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share antimicrobial properties, 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is unique due to its specific structural features, such as the presence of chlorophenyl groups and a longer alkyl chain, which may enhance its antimicrobial efficacy and surface activity.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds are widely used in similar applications but may differ in their specific properties and effectiveness.
Propriétés
Numéro CAS |
24737-60-8 |
|---|---|
Formule moléculaire |
C30H48Br2Cl2N2 |
Poids moléculaire |
667.4 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-[12-[(4-chlorophenyl)methyl-dimethylazaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H48Cl2N2.2BrH/c1-33(2,25-27-15-19-29(31)20-16-27)23-13-11-9-7-5-6-8-10-12-14-24-34(3,4)26-28-17-21-30(32)22-18-28;;/h15-22H,5-14,23-26H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
YKYJZUGHTFVSFH-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



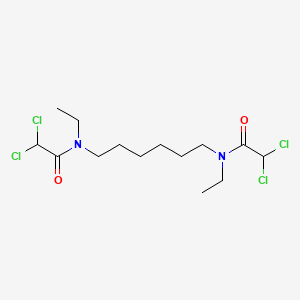
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)



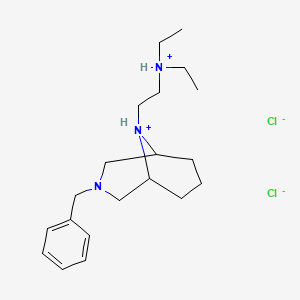

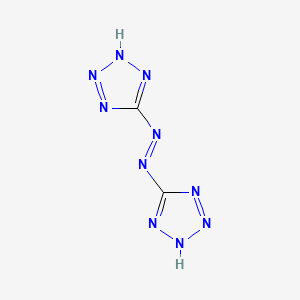
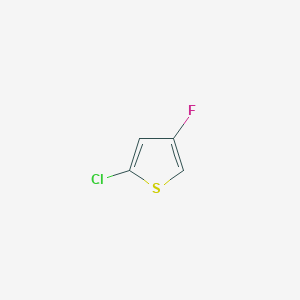

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
